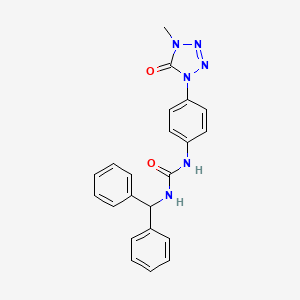

1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-27-22(30)28(26-25-27)19-14-12-18(13-15-19)23-21(29)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H2,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDQULGQGJVQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or amidines with azide sources under acidic or basic conditions.

Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative.

Formation of the Urea Linkage: The final step involves the reaction of the substituted phenyl tetrazole with benzhydryl isocyanate to form the urea linkage under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis

-

Reaction Conditions : The urea linkage can undergo hydrolysis under basic conditions, potentially leading to the formation of an amine and a carbamate.

-

Mechanism : Nucleophilic attack by water on the carbonyl carbon of the urea group.

Thermal Decomposition

-

Reaction Conditions : Tetrazoles are known to decompose under high temperatures, potentially releasing nitrogen gas and forming other organic compounds .

-

Mechanism : Thermal energy can lead to the cleavage of the tetrazole ring.

Bioorthogonal Chemistry

-

Tetrazoles can participate in bioorthogonal reactions, such as the 1,3-dipolar cycloaddition with alkenes, which can be useful for biological labeling .

Biological Evaluation

While specific biological data for 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is not available, compounds with similar structures (e.g., urea derivatives) have shown potential as inhibitors in various enzymatic assays . The tetrazole ring can engage in strong hydrogen bonding, which might enhance interactions with biological targets .

Table 2: Chemical Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Basic Conditions | Amine + Carbamate |

| Thermal Decomposition | High Temperature | Nitrogen Gas + Organic Compounds |

| Bioorthogonal Chemistry | 1,3-Dipolar Cycloaddition | Fluorescent Product |

Scientific Research Applications

Pharmacological Applications

1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea has shown promise in several pharmacological domains:

Cannabinoid Receptor Modulation

Research indicates that derivatives of the benzhydryl urea scaffold exhibit significant affinity for cannabinoid receptors, particularly the CB1 receptor. These compounds act as inverse agonists, which can have implications for treating conditions such as obesity and anxiety disorders. A study highlighted that modifications to the benzhydryl urea structure could yield compounds with enhanced selectivity and potency against these receptors .

Anticancer Activity

Preliminary studies have demonstrated that certain derivatives of this compound possess anticancer properties. For instance, compounds derived from similar scaffolds have been tested against various cancer cell lines, showing moderate to significant antiproliferative effects. The mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research into related urea derivatives has shown effectiveness against a range of bacterial strains, indicating that 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea could similarly exhibit such properties. Further investigations are required to confirm its efficacy and mechanism .

Data Tables

The following table summarizes key findings from various studies on the applications of 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea and its derivatives:

Case Study 1: Cannabinoid Receptor Inhibition

A study conducted on a series of benzhydryl urea derivatives found that specific modifications enhanced their binding affinity to the CB1 receptor. The results indicated that these compounds could potentially be developed into therapeutic agents for managing obesity by reducing appetite through cannabinoid receptor modulation.

Case Study 2: Antitumor Activity Assessment

In vitro testing of related urea derivatives demonstrated significant cytotoxic effects on HT-29 and TK-10 cancer cell lines. The study concluded that structural modifications could lead to more potent anticancer agents, paving the way for further development and clinical trials.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is not well-documented. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The tetrazole ring, in particular, is known for its ability to mimic carboxylic acids, potentially allowing it to interact with enzymes and receptors in a similar manner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules in terms of synthesis, physicochemical properties, and functional groups.

Urea Derivatives with Heterocyclic Substituents

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structure : Contains a pyrazole ring instead of tetrazole, with an ethyl-urea linkage.

- Synthesis : Prepared via nucleophilic substitution or condensation reactions involving ethyl isocyanate and pyrazole intermediates.

- Properties : Melting point = 142–144°C; IR shows N–H stretching at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹. The absence of a tetrazole ring reduces metabolic stability compared to the target compound but improves solubility due to the smaller ethyl group .

1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b)

- Structure : Isomeric urea with branching at the ethyl group.

- Properties : Lower melting point (118–120°C) than 9a, attributed to reduced crystallinity from steric hindrance. NMR data (δ 1.02 ppm for CH₃) confirm the ethyl group’s configuration. This highlights how branching in urea derivatives can alter physical properties .

Tetrazole-Containing Analogs

N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide (3o)

- Structure : Shares the tetrazole core but replaces urea with an acetamide group and features a thioxo (S=O) instead of oxo (O=) group at position 3.

- Synthesis : Iodine-catalyzed hydroamination of 5-mercaptotetrazoles. Yield = 57%; mp = 176–178°C.

- Properties : IR shows strong C=O (1673 cm⁻¹) and N–H (3301 cm⁻¹) stretches. The thioxo group enhances π-π stacking but reduces hydrogen-bonding capacity compared to the oxo group in the target compound .

- 4-(5-(4-(1-Acetyl-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4b) Structure: Complex tetrazole-pyrazole hybrid with a coumarin substituent. Synthesis: Cyclocondensation of hydrazine hydrate with tetrazole precursors. Recrystallized from methanol. Properties: High molecular weight (>500 g/mol) suggests lower solubility than the target compound. The coumarin group introduces fluorescence properties, useful in bioimaging .

BTK Inhibitors with Tetrazole/Urea Motifs

- GDC-0834 Structure: Contains a dihydropyrazinone ring and urea-like carboxamide group. Relevance: Demonstrates that urea-tetrazole hybrids can target kinase domains (e.g., Bruton’s tyrosine kinase). The benzhydryl group in the target compound may enhance hydrophobic binding in similar enzymatic pockets .

Physicochemical and Spectral Data Comparison

Key Trends and Implications

The 5-oxotetrazole moiety improves metabolic stability over thioxo or unsubstituted tetrazoles .

Synthetic Strategies :

- Sodium azide-based cyclization (common in tetrazole synthesis) requires careful temperature control (60–70°C) to avoid side reactions .

- Urea formation via isocyanate intermediates is efficient but sensitive to steric hindrance from bulky groups like benzhydryl .

Further studies could explore the target compound’s activity against tyrosine kinases .

Biological Activity

1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H20N6O2 |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 1396876-05-3 |

This compound features a tetrazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties .

The biological activity of 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing tetrazole moieties can act as inhibitors of various enzymes and receptors involved in disease pathways.

Inhibition of IDO1

One significant area of research involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression through its role in tryptophan metabolism. Studies have shown that phenyl urea derivatives can effectively inhibit IDO1 activity. For example, a related study demonstrated that modifications to the phenyl urea scaffold could enhance IDO1 inhibition .

Antifungal Activity

Research has also highlighted the antifungal properties of tetrazole-containing compounds. A systematic evaluation revealed that certain tetrazole derivatives exhibited promising antifungal activity against pathogens such as Fusarium sambucinum and Aspergillus niger. This suggests that 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea may also possess similar antifungal efficacy.

Study on IDO1 Inhibition

In a recent study focused on phenyl urea derivatives, compounds were synthesized and tested for their IDO1 inhibitory activity. Among them, several showed significant inhibition compared to the reference compound epacadostat. The study emphasized the importance of specific functional groups in enhancing binding affinity to IDO1 .

Antifungal Evaluation

Another study evaluated various tetrazole derivatives for antifungal activity. The results indicated that certain structural modifications could lead to enhanced efficacy against fungal strains. The promising results from these evaluations suggest a potential application for 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, and what analytical methods validate its purity?

- Methodology :

- Route 1 : Condensation of benzhydryl isocyanate with 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline in anhydrous dichloromethane under reflux with triethylamine as a catalyst (similar to urea derivative syntheses in ).

- Route 2 : Multi-step synthesis involving tetrazole ring formation via cyclization of thiosemicarbazides, followed by urea coupling (analogous to triazole-based protocols in ) .

- Validation :

- Purity : HPLC (≥98% purity criteria, as per high-yield compounds in ) .

- Structural Confirmation : IR (amide C=O stretch ~1650 cm⁻¹), H-NMR (urea NH protons at δ 8.5–9.0 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and hydrogen bonding networks (as demonstrated for pyrazolyl-triazoles in ).

- Comparative analysis of experimental vs. computational (DFT) geometry to validate stereoelectronic properties .

- Key Parameters :

- Torsional angles between benzhydryl and tetrazole-phenyl groups.

- Hydrogen-bonding interactions (e.g., urea NH with tetrazole carbonyl oxygen) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrazole-urea coupling step?

- Methodology :

- Variables to Test :

- Solvent Polarity : Compare dichloromethane (low polarity) vs. DMF (high polarity) for solubility of intermediates .

- Catalyst : Evaluate ZnCl₂ or NaBH₄ ( reports 81.55% yield with NaBH₄ in ethanol) .

- Temperature : Reflux (80–100°C) vs. room temperature for kinetically controlled reactions.

- Data Analysis : Use Design of Experiments (DoE) to identify significant factors. For example, ’s environmental study framework can be adapted for reaction optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the benzhydryl or tetrazole moieties (e.g., halogenation, methoxy substitution) and compare IC₅₀ values (as in ’s pyrazole-oxadiazole derivatives) .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability (refer to ’s randomized block design for experimental consistency) .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., kinases or antimicrobial targets).

Q. How does the compound’s environmental fate and biodegradation profile impact its use in long-term studies?

- Methodology :

- Environmental Persistence : Conduct OECD 301F biodegradability tests in aqueous media .

- Metabolite Identification : Use LC-MS/MS to detect transformation products under UV light or microbial exposure (as outlined in ’s INCHEMBIOL project) .

- Ecotoxicity : Test acute toxicity in Daphnia magna or algal models (EC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.